(3-Methyl-1-(thiophen-3-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-Methyl-1-(thiophen-3-yl)-1H-pyrazol-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a thiophene ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The thiophene ring can be introduced through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(thiophen-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
(3-Methyl-1-(thiophen-3-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-1-(thiophen-3-yl)-1H-pyrazol-4-yl)boronic acid largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through the formation of stable complexes. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C8H9BN2O2S |
---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
(3-methyl-1-thiophen-3-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-8(9(12)13)4-11(10-6)7-2-3-14-5-7/h2-5,12-13H,1H3 |
InChI Key |
UNRXPHGWZSYCIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CSC=C2)(O)O |
Origin of Product |
United States |
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